Cas no 1352898-22-6 (2-(4-methoxyphenyl)cyclopropylmethanol)

2-(4-methoxyphenyl)cyclopropylmethanol 化学的及び物理的性質
名前と識別子
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- Cyclopropanemethanol, 2-(4-methoxyphenyl)-
- 2-(4-methoxyphenyl)cyclopropylmethanol
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- MDL: MFCD22552869
- インチ: 1S/C11H14O2/c1-13-10-4-2-8(3-5-10)11-6-9(11)7-12/h2-5,9,11-12H,6-7H2,1H3
- InChIKey: ZKFNRNDXRRPTBZ-UHFFFAOYSA-N
- ほほえんだ: C1(CO)CC1C1=CC=C(OC)C=C1
2-(4-methoxyphenyl)cyclopropylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264514-0.5g |
[2-(4-methoxyphenyl)cyclopropyl]methanol |
1352898-22-6 | 95% | 0.5g |
$671.0 | 2024-06-18 | |
Enamine | EN300-264514-0.25g |
[2-(4-methoxyphenyl)cyclopropyl]methanol |
1352898-22-6 | 95% | 0.25g |
$642.0 | 2024-06-18 | |
Enamine | EN300-264514-5g |
[2-(4-methoxyphenyl)cyclopropyl]methanol |
1352898-22-6 | 5g |
$2028.0 | 2023-09-14 | ||
Enamine | EN300-264514-1g |
[2-(4-methoxyphenyl)cyclopropyl]methanol |
1352898-22-6 | 1g |
$699.0 | 2023-09-14 | ||
Enamine | EN300-264514-10g |
[2-(4-methoxyphenyl)cyclopropyl]methanol |
1352898-22-6 | 10g |
$3007.0 | 2023-09-14 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01055473-1g |
[2-(4-Methoxyphenyl)cyclopropyl]methanol |
1352898-22-6 | 95% | 1g |
¥3717.0 | 2023-04-02 | |
Enamine | EN300-264514-2.5g |
[2-(4-methoxyphenyl)cyclopropyl]methanol |
1352898-22-6 | 95% | 2.5g |
$1370.0 | 2024-06-18 | |
Ambeed | A1084171-1g |
[2-(4-Methoxyphenyl)cyclopropyl]methanol |
1352898-22-6 | 95% | 1g |
$541.0 | 2024-04-24 | |
Enamine | EN300-264514-10.0g |
[2-(4-methoxyphenyl)cyclopropyl]methanol |
1352898-22-6 | 95% | 10.0g |
$3007.0 | 2024-06-18 | |
Enamine | EN300-264514-0.05g |
[2-(4-methoxyphenyl)cyclopropyl]methanol |
1352898-22-6 | 95% | 0.05g |
$587.0 | 2024-06-18 |
2-(4-methoxyphenyl)cyclopropylmethanol 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
2-(4-methoxyphenyl)cyclopropylmethanolに関する追加情報
Professional Introduction to Compound with CAS No. 1352898-22-6 and Product Name: 2-(4-methoxyphenyl)cyclopropylmethanol
The compound with the CAS number 1352898-22-6 and the product name 2-(4-methoxyphenyl)cyclopropylmethanol represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a cyclopropyl group and a methoxy-substituted phenyl ring contributes to its distinct chemical properties, making it a promising candidate for further investigation.
Recent research in the area of heterocyclic compounds has highlighted the importance of structural diversity in the design of novel therapeutic agents. The 2-(4-methoxyphenyl)cyclopropylmethanol molecule exemplifies this principle, as its framework combines elements that are known to enhance biological activity. The cyclopropyl moiety, in particular, is recognized for its ability to improve metabolic stability and binding affinity, while the methoxy group on the phenyl ring can modulate electronic and steric properties. These features make the compound an attractive scaffold for medicinal chemists seeking to develop new drugs.
In the context of modern drug discovery, the 2-(4-methoxyphenyl)cyclopropylmethanol compound has been explored for its potential in various therapeutic areas. Studies have demonstrated its utility as a precursor in the synthesis of more complex molecules with enhanced pharmacological profiles. The cyclopropyl group, for instance, has been shown to enhance binding interactions with biological targets, while the methoxyphenyl ring provides a platform for further functionalization. This dual functionality makes the compound a versatile building block in the development of novel pharmaceuticals.
The synthesis of 2-(4-methoxyphenyl)cyclopropylmethanol involves sophisticated organic chemistry techniques that highlight its complexity and potential value. The process typically requires multi-step reactions, including cyclization and functional group transformations, to achieve the desired structure. Advanced methodologies such as transition-metal-catalyzed reactions have been employed to optimize yield and purity, underscoring the compound's significance in synthetic chemistry. These synthetic strategies not only contribute to the production of this compound but also advance the broader field of organic synthesis.
From a pharmacological perspective, 2-(4-methoxyphenyl)cyclopropylmethanol has shown promise in preclinical studies as a potential lead compound for drug development. Its unique structural motifs suggest applications in treating a range of diseases, including neurological disorders and inflammatory conditions. The cyclopropyl group's ability to interact favorably with biological targets has been particularly noted, while the methoxyphenyl ring offers opportunities for further derivatization to enhance potency and selectivity. These findings position 2-(4-methoxyphenyl)cyclopropylmethanol as a valuable asset in medicinal chemistry research.
The role of computational chemistry in studying 2-(4-methoxyphenyl)cyclopropylmethanol cannot be overstated. Molecular modeling techniques have been utilized to predict its interactions with biological targets, providing insights into its mechanism of action. These simulations have helped researchers understand how the compound's structure influences its pharmacological effects, guiding further optimization efforts. By integrating experimental data with computational analysis, scientists can accelerate the development of novel therapeutics based on this compound.
The future prospects for 2-(4-methoxyphenyl)cyclopropylmethanol are promising, with ongoing research aimed at expanding its applications in drug discovery. Investigations into its derivatives are likely to yield new compounds with improved properties, further solidifying its role as a key intermediate in pharmaceutical synthesis. As our understanding of molecular interactions deepens, compounds like 2-(4-methoxyphenyl)cyclopropylmethanol will continue to play a crucial role in advancing therapeutic strategies across multiple disease areas.
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